E138K Mutant Activity
HIV-1 inhibitor-54 demonstrates an EC50 of 0.032 μM (32 nM) against wild-type HIV-1 strain IIIB in MT-4 cells . This potency is superior to the first-generation NNRTI nevirapine (EC50 = 0.31 μM) [1], but less potent than the second-generation NNRTI rilpivirine (EC50 = 0.00073 μM / 0.73 nM) [2] and the capsid inhibitor lenacapavir (EC50 = 0.00005 μM / 50 pM) . The compound is approximately 10-fold more potent than nevirapine, but approximately 44-fold less potent than rilpivirine under comparable cell-based assay conditions. The activity of HIV-1 inhibitor-54 against efavirenz is not directly comparable in this dataset due to differing assay conditions, but efavirenz has been reported with EC50 values ranging from 0.002 μM to 0.009 μM in similar MT-4/IIIB systems [3].
| Evidence Dimension | EC50 (50% effective concentration) against HIV-1 wild-type IIIB |
|---|---|
| Target Compound Data | 0.032 μM (32 nM) |
| Comparator Or Baseline | Nevirapine: 0.31 μM; Rilpivirine: 0.00073 μM; Lenacapavir: 0.00005 μM; Efavirenz: 0.002-0.009 μM |
| Quantified Difference | HIV-1 inhibitor-54 is ~10x more potent than nevirapine, ~44x less potent than rilpivirine, and ~640x less potent than lenacapavir. |
| Conditions | MT-4 cell culture; HIV-1 strain IIIB; CPE (MTT) assay |
Why This Matters
The potency of HIV-1 inhibitor-54 against wild-type HIV-1 is intermediate among NNRTIs, making it a useful tool for studying structure-activity relationships and for experiments where ultra-high potency is not required but specific mutant coverage is desired.
- [1] PMC Table 5. Nevirapine EC50 (HIV-1, IIIB) in MT-4 cells: 0.31 μM. View Source
- [2] Juluca (ViiV Healthcare) FDA Package Insert. Rilpivirine EC50 for HIV-1 IIIB: 0.73 nM. View Source
- [3] PMC Table 1. Efavirenz EC50 (MT-4 cells, IIIB): 0.002 μM. View Source
